Tinofedrine is synthesized from natural and synthetic precursors, often involving modifications of existing chemical structures to enhance its efficacy and specificity. It is classified as a sympathomimetic amine, which means it stimulates alpha and beta-adrenergic receptors, leading to increased heart rate and bronchodilation.
The synthesis of Tinofedrine typically involves several key steps:
These synthetic routes are optimized to improve yield and reduce by-products, often employing modern techniques like microwave-assisted synthesis to enhance reaction rates and selectivity .
Tinofedrine has a complex molecular structure characterized by a phenethylamine backbone with specific substituents that dictate its biological activity. The molecular formula is C₁₄H₁₉N, with a molecular weight of approximately 219.31 g/mol.
Spectroscopic techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are employed to analyze the functional groups present in Tinofedrine, providing insights into its molecular vibrations and electronic transitions .
Tinofedrine participates in various chemical reactions typical of amines:
These reactions are essential for modifying the compound's pharmacokinetic properties and enhancing its therapeutic efficacy .
Tinofedrine exerts its effects primarily through stimulation of adrenergic receptors:
This mechanism underlies its use as a bronchodilator in respiratory therapies .
These properties are crucial for understanding how Tinofedrine behaves in biological systems and during drug formulation .
Tinofedrine has several applications in medicine:
The versatility of Tinofedrine makes it a valuable compound in both therapeutic settings and scientific research .
Tinofedrine emerged from systematic pharmaceutical research conducted by scientists at Degussa, a prominent German chemical and pharmaceutical enterprise. The foundational intellectual property was secured through German Patent DE 1921453 filed in 1970, with chemists K. Thiele and K. Posselt identified as principal inventors [6]. This patent established the synthetic route and claimed the compound’s structural class. Further refinement of the manufacturing process was documented in subsequent patents, including DE 2150977 and its corresponding US Patent 3767675 (1972-1973), underscoring industrial interest in its production scalability [6].
Initial pharmacological characterization appeared in the scientific literature circa 1978, with a comprehensive series of studies published in Arzneimittel-Forschung (Drug Research). These investigations encompassed:
Notably, research demonstrated Tinofedrine's ability to normalize disturbed cerebral energy metabolism in rodent models subjected to hypoxemia and hypotension, providing a mechanistic rationale for its proposed use in cerebrovascular insufficiency states [7]. Despite reaching advanced preclinical investigation and undergoing human EEG studies in geriatric patients [6], Tinofedrine failed to transition into clinical therapeutic use. Development discontinuation likely stemmed from regulatory challenges, shifting therapeutic paradigms, or the emergence of competing pharmacological agents by the late 20th century [10].
Table 1: Key Chronological Milestones in Tinofedrine Development
Year | Event | Significance |
---|---|---|
1970 | DE 1921453 Patent Filed (Thiele, Posselt/Degussa) | Initial synthetic route and compound claims |
1972-1973 | DE 2150977 / US 3767675 Patents Filed | Process optimization and scale-up methodologies |
1978 | Comprehensive Publication Series (Arzneimittel-Forschung) | Pharmacodynamics, hemodynamics, metabolism, and early toxicology reported |
1981 | Absolute Configuration Elucidation (Engel et al.) | Stereochemical assignment via circular dichroism |
Post-1980s | Development Cessation | No marketing authorization achieved; status: experimental compound |
Tinofedrine possesses a defined molecular framework expressed by the empirical formula C₂₀H₂₁NOS₂, corresponding to a molecular weight of 355.51 g/mol for the free base form [2] [6] [9]. Its hydrochloride salt (CAS RN: 50776-39-1) increases the molecular weight to 391.98 g/mol [6].
The molecule integrates three critical moieties:
Table 2: Tinofedrine Chemical Identifiers and Properties
Property | Value/Descriptor |
---|---|
CAS RN (Free Base) | 66788-41-8 [6] [9] |
CAS RN (Hydrochloride) | 50776-39-1 [6] |
Molecular Formula | C₂₀H₂₁NOS₂ |
Molecular Weight | 355.51 g/mol (Free Base); 391.98 g/mol (HCl) [6] [9] |
SMILES (Isomeric) | CC@@HNCC=C(C2=CSC=C2)C3=CSC=C3 [9] |
InChI Key | JQSHEDRVRBSFCZ-YWZLYKJASA-N [9] |
Melting Point (HCl) | 226–229°C (decomposition) [6] |
XLogP3 | ~4.2 (Estimated, High Lipophilicity) |
The pronounced lipophilicity (predicted XLogP3 ~4.2) facilitates blood-brain barrier penetration, aligning with its cerebral vasodilatory effects [10]. Crystallization of the hydrochloride salt yields a solid decomposing at 226–229°C [6]. Spectroscopic characterization includes UV/VIS, IR, NMR (¹H and ¹³C), and mass spectral data, extensively documented in the synthetic and metabolic literature [6].
Tinofedrine is pharmacodynamically classified as a:
Research indicates a dual mechanism:
Experimental studies demonstrated Tinofedrine's efficacy in restoring cerebral glucose utilization and mitochondrial energy production (ATP synthesis) in rats subjected to carotid ligation and hypoxemic stress, supporting its designation as a metabolic enhancer in ischemic contexts [7]. Pharmacokinetic studies using Carbon-14 labeled compound revealed good oral absorption (~70% bioavailability in rodents), significant plasma protein binding (85–90%), hepatic metabolism primarily via oxidation, and predominant renal excretion of unchanged drug (60–70%) [6] [10].
Tinofedrine belongs to a broader family of arylalkylaminopropanol vasodilators. Key analogues and structural relationships include:
Table 3: Structural Analogues of Tinofedrine and Key Features
Compound | Primary Indication | Key Structural Differences from Tinofedrine | Receptor Emphasis |
---|---|---|---|
Tinofedrine | Cerebral Vasodilation (Invest.) | Norephedrine + 3,3-di(thien-3-yl)allyl | β₂-Adrenergic + Direct Relaxant |
Oxyfedrine | Coronary Vasodilation (Marketed) | Ephedrine + 3-(m-Methylphenyl)-1-oxopropyl | Strong β-Adrenergic |
Buphenine | Peripheral Vasodilation (Hist.) | Norephedrine + 1-(p-Hydroxyphenyl)-1-methyl-2-propylaminoethanol | Mixed β₁/β₂ Adrenergic |
Isoxsuprine | Peripheral Vasod./Tocolysis | Phenylephrine derivative + 1-(p-Hydroxyphenyl)-2-(1-methyl-2-phenoxyethyl)amino | β₂-Adrenergic, Weak α-antag. |
Structure-Activity Relationship (SAR) Insights:
Despite its well-characterized profile and promising preclinical data targeting cerebrovascular disorders and cognitive impairment associated with cerebral hypoperfusion [6] [10], Tinofedrine remains a pharmacological curiosity rather than a therapeutic agent, serving primarily as a tool compound illustrating structure-activity evolution within the sympathomimetic vasodilator class.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7